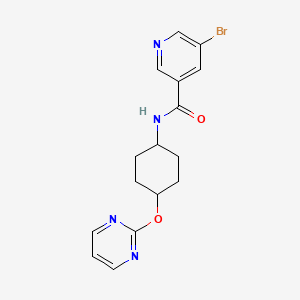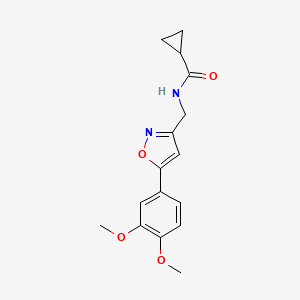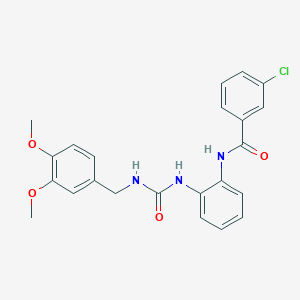![molecular formula C16H11ClN6OS2 B2490702 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852373-48-9](/img/structure/B2490702.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, including those with the triazolo[4,3-b]pyridazine core, often involves multi-step reactions starting from readily available precursors. For instance, Karpina et al. (2019) detail a method for synthesizing novel acetamides with an oxadiazole cycle, highlighting a general approach that may be applicable to the synthesis of our compound of interest. This process involves steps like hydrazinolysis, ester formation, and hydrolysis to obtain the final products (Karpina, S. S. Kovalenko, S. Kovalenko, O. Zaremba, O. V. Silin, & Thierry Langer, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic techniques such as IR, NMR, and XRD. Sallam et al. (2021) synthesized a pyridazine analog and confirmed its structure using XRD, which could be a similar approach to analyzing the molecular structure of our compound (Sallam, Y. H. Mohammed, F. H. Al-Ostoot, M. A. Sridhar, & S. Khanum, 2021).
Chemical Reactions and Properties
Chemical reactions involving the triazolo[4,3-b]pyridazine core include condensation, cyclization, and functional group transformations. The reactivity can be influenced by substituents on the triazolo and pyridazine rings, affecting the compound's chemical properties and potential bioactivity. For example, modifications on the triazolo[4,3-b]pyridazine core have been explored for their antibacterial and anticancer activities, indicating the versatility of these compounds in chemical synthesis and potential applications (Mamta, R. Aggarwal, Rachna Sadana, Jeziel Ilag, & Garima Sumran, 2019).
Scientific Research Applications
Heterocyclic Compounds and Biological Properties
Fused heterocyclic 1,2,4-triazoles, such as 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide, have garnered significant attention due to their range of interesting biological properties. This includes the development of novel compounds and their biological assessment, which is crucial for expanding medicinal chemistry applications (Karpina et al., 2019).
Structural Analysis and Density Functional Theory Calculations
The compound's structure plays a key role in its application. For example, structural analysis through techniques like XRD and density functional theory calculations help in understanding the molecular properties and interactions, which is essential for its application in medicinal chemistry (Sallam et al., 2021).
Synthesis and Bioactivity of Derivatives
The synthesis of novel derivatives and their bioactivity assessment is another crucial application. This includes the exploration of new compounds with potential bioactive properties, which can contribute to various fields like antimicrobial, antifungal, or antitumor applications (Shiradkar & Kale, 2006).
Insecticidal Assessment
Some derivatives of these compounds are evaluated for their insecticidal properties. This can lead to the development of new, potentially more effective insecticides, contributing to agricultural and environmental sciences (Fadda et al., 2017).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with dna, potentially acting as dna intercalators . These compounds can insert themselves between the base pairs of the DNA helix, disrupting its structure and interfering with processes such as DNA replication and transcription .
Biochemical Pathways
Given its potential role as a DNA intercalator, it could affect various pathways related to DNA replication, transcription, and repair . The downstream effects of these disruptions could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Pharmacokinetics
As a result, its bioavailability, half-life, metabolism, and excretion are currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed and distributed in the body, how it is metabolized, and how it is eliminated.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. If it acts as a DNA intercalator, it could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis . This could potentially have therapeutic applications in conditions characterized by rapid cell division, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity Additionally, the compound’s efficacy could be influenced by the specific cellular and tissue environments in which it acts
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-11-3-1-10(2-4-11)15-21-20-12-5-6-14(22-23(12)15)26-9-13(24)19-16-18-7-8-25-16/h1-8H,9H2,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLEBYZDMAPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)


![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)


![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)